1-(2,8-Dimethyl-1-thia-3,8-diazaspiro(4.5)dec-3-yl)-3-(1H-indol-3-yl)propan-1-one
Übersicht
Beschreibung
AF-710B is an agonist of sigma and M1 muscarinic receptors; AF710B is an enantiomer of AF710.
Wissenschaftliche Forschungsanwendungen
Antihypertensive Activity
1-(2,8-Dimethyl-1-thia-3,8-diazaspiro(4.5)dec-3-yl)-3-(1H-indol-3-yl)propan-1-one and its derivatives have been explored for their antihypertensive properties. Studies have found that certain derivatives exhibit significant activity as antihypertensive agents, especially those with specific substitutions at certain positions in the molecule. These compounds have been tested in spontaneous hypertensive rats and have shown potential as alpha-adrenergic blockers, with varying degrees of selectivity towards alpha 1- and alpha 2-adrenoceptors (Caroon et al., 1981).
Anti-Influenza Virus Activity
Derivatives of this compound have shown promising results as inhibitors of influenza viruses. Research has demonstrated that certain compounds within this class display significant antiviral activity, particularly against the influenza A/H3N2 virus. One of the compounds exhibited a strong inhibitory effect in virus hemolysis assays, suggesting its potential as an influenza virus fusion inhibitor (Göktaş et al., 2012).
Tachykinin NK2 Receptor Antagonism
The compound and its related derivatives have been studied for their potential as tachykinin NK2 receptor antagonists. These studies have involved the synthesis of various derivatives and testing their affinities in rat colon binding assays. Findings indicate that certain derivatives are potent NK2 receptor antagonists and have shown efficacy in animal models like guinea pig trachea, demonstrating significant selectivity and long-lasting antagonist activity against NK2 receptor agonist-induced bronchoconstriction (Smith et al., 1995).
Eigenschaften
CAS-Nummer |
1235733-73-9 |
---|---|
Molekularformel |
C20H27N3OS |
Molekulargewicht |
357.52 |
IUPAC-Name |
1-(2,8-dimethyl-1-thia-3,8-diazaspiro[4.5]decan-3-yl)-3-(1H-indol-3-yl)propan-1-one |
InChI |
InChI=1S/C20H27N3OS/c1-15-23(14-20(25-15)9-11-22(2)12-10-20)19(24)8-7-16-13-21-18-6-4-3-5-17(16)18/h3-6,13,15,21H,7-12,14H2,1-2H3 |
InChI-Schlüssel |
XWMHYQATSBWUNT-UHFFFAOYSA-N |
SMILES |
CC1N(CC2(S1)CCN(CC2)C)C(=O)CCC3=CNC4=CC=CC=C43 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
AF-710B; AF 710B; AF710B |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.